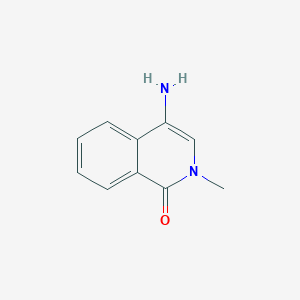

4-Amino-2-methylisoquinolin-1(2H)-one

Description

4-Amino-2-methylisoquinolin-1(2H)-one (CAS 54931-54-3) is a heterocyclic organic compound featuring an isoquinolinone backbone substituted with an amino group at position 4 and a methyl group at position 2. The molecular formula is C${10}$H${10}$N$_2$O, with a molecular weight of 174.20 g/mol. Its structure combines aromaticity with polar functional groups, making it a versatile intermediate in pharmaceutical and materials chemistry. The amino group enhances nucleophilicity, enabling participation in coupling reactions, while the methyl group influences steric and electronic properties .

Properties

IUPAC Name |

4-amino-2-methylisoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12-6-9(11)7-4-2-3-5-8(7)10(12)13/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFOHGJSABLRLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C2C1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methylisoquinolin-1(2H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting from 2-methylbenzaldehyde and an appropriate amine, the compound can be synthesized through a series of steps including condensation, cyclization, and oxidation.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methylisoquinolin-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The keto group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield alcohol derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-methylisoquinolin-1(2H)-one depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoquinolinone derivatives exhibit diverse biological and physicochemical properties depending on substituent type, position, and saturation. Below is a detailed comparison:

Substituent Variations in Isoquinolinone Derivatives

Table 1: Key Structural and Functional Differences

Positional Isomerism and Electronic Effects

- 4-Amino vs. 7-Amino Derivatives: The position of the amino group significantly impacts electronic distribution. In 4-amino derivatives (e.g., this compound), conjugation with the carbonyl group enhances resonance stabilization, whereas 7-amino derivatives (e.g., 7-Amino-4-bromoisoquinolin-1(2H)-one) exhibit reduced conjugation, leading to higher reactivity in electrophilic substitutions .

- Nitro vs. Amino Groups: The nitro group in 4-Nitroisoquinolin-1(2H)-one (CAS 55404-29-0) is electron-withdrawing, reducing aromatic ring electron density and making the compound less reactive toward nucleophiles compared to its amino counterpart .

Saturation and Stereoelectronic Effects

- Dihydroisoquinolinones: Compounds like 7-Amino-3,4-dihydro-2-methyl-1(2H)-isoquinolinone (CAS 54087-54-6) feature partial saturation, reducing aromaticity and increasing flexibility. This structural difference enhances solubility but decreases thermal stability compared to fully aromatic analogs .

Biological Activity

4-Amino-2-methylisoquinolin-1(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on antimicrobial activity, potential mechanisms of action, and structure-activity relationships (SAR) derived from recent studies.

- Molecular Formula: C10H10N2O

- Molecular Weight: 174.20 g/mol

- IUPAC Name: this compound

Biological Activity Overview

The biological activities of this compound have been primarily explored in the context of its antimicrobial properties. Recent studies have demonstrated its effectiveness against various bacterial and fungal strains.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of several isoquinoline derivatives, including this compound. The results indicated promising antibacterial and antifungal activities.

| Compound | MIC (mg/mL) | MBC (mg/mL) | Activity Type |

|---|---|---|---|

| This compound | 0.17–0.23 | 0.23–0.30 | Antibacterial |

| Reference Drug (Ampicillin) | 0.10 | 0.15 | Antibacterial |

| Compound 9 (related structure) | 0.06–0.23 | 0.11–0.47 | Antifungal |

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values suggest that this compound exhibits moderate antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

The mechanism by which this compound exerts its antimicrobial effects appears to involve enzyme inhibition. Docking studies suggest that the compound may inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways, which is a common target for antibiotic action .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the isoquinoline structure can significantly influence biological activity:

-

Substituent Effects:

- The presence of an amino group at position 4 enhances antibacterial activity.

- Methyl substitution at position 2 appears to optimize both solubility and bioactivity.

- Comparative Analysis:

Case Studies

Recent literature has highlighted several case studies involving the use of this compound in various experimental settings:

- Study on MRSA:

- Fungal Inhibition:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.